5,5-Dimethyl-1,3-hexadiene

Descripción general

Descripción

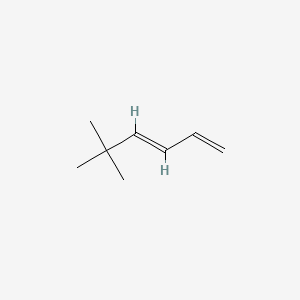

5,5-Dimethyl-1,3-hexadiene is an organic compound with the molecular formula C₈H₁₄. It is a diene, meaning it contains two double bonds. The structure of this compound consists of a hexadiene backbone with two methyl groups attached to the fifth carbon atom. This compound is known for its unique chemical properties and reactivity due to the presence of conjugated double bonds.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Dimethyl-1,3-hexadiene can be achieved through various methods. One common approach involves the dehydrohalogenation of 5,5-dimethyl-1,3-hexanediol using a strong base such as potassium tert-butoxide. The reaction is typically carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve catalytic dehydrogenation of suitable precursors. The process often requires the use of metal catalysts such as palladium or platinum to facilitate the removal of hydrogen atoms and form the desired diene structure.

Análisis De Reacciones Químicas

Types of Reactions

5,5-Dimethyl-1,3-hexadiene undergoes various types of chemical reactions, including:

Electrophilic Addition: The compound can react with electrophiles such as halogens (e.g., bromine) or hydrogen halides (e.g., hydrogen chloride) to form addition products.

Oxidation: It can be oxidized using reagents like potassium permanganate or ozone to form corresponding diols or other oxidation products.

Cycloaddition: The diene can participate in Diels-Alder reactions with dienophiles to form cyclic adducts.

Common Reagents and Conditions

Electrophilic Addition: Reagents like bromine (Br₂) or hydrogen chloride (HCl) are commonly used under mild conditions.

Oxidation: Potassium permanganate (KMnO₄) in aqueous solution or ozone (O₃) in an organic solvent.

Cycloaddition: Diels-Alder reactions typically require a dienophile and may be conducted at room temperature or under mild heating.

Major Products Formed

Electrophilic Addition: Halogenated or hydrogenated derivatives of this compound.

Oxidation: Diols or other oxidized products.

Cycloaddition: Cyclic adducts formed through the Diels-Alder reaction.

Aplicaciones Científicas De Investigación

5,5-Dimethyl-1,3-hexadiene has several applications in scientific research:

Chemistry: It is used as a model compound to study the reactivity of conjugated dienes and their behavior in various chemical reactions.

Biology: The compound can be used in the synthesis of biologically active molecules and natural product analogs.

Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and other therapeutic agents.

Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.

Mecanismo De Acción

The mechanism of action of 5,5-Dimethyl-1,3-hexadiene in chemical reactions involves the interaction of its conjugated double bonds with various reagents. The presence of conjugated double bonds allows for resonance stabilization of reaction intermediates, making the compound highly reactive in electrophilic addition and cycloaddition reactions. The molecular targets and pathways involved depend on the specific reaction and reagents used.

Comparación Con Compuestos Similares

Similar Compounds

1,3-Hexadiene: A diene with a similar structure but without the methyl groups at the fifth carbon.

2,4-Hexadiene: Another diene with double bonds at different positions.

Isoprene (2-Methyl-1,3-butadiene): A diene with a similar conjugated system but a different carbon backbone.

Uniqueness

5,5-Dimethyl-1,3-hexadiene is unique due to the presence of two methyl groups at the fifth carbon, which influences its reactivity and stability. The conjugated double bonds provide resonance stabilization, making it a valuable compound for studying electrophilic addition and cycloaddition reactions.

Actividad Biológica

5,5-Dimethyl-1,3-hexadiene (C8H14) is a conjugated diene that has garnered attention in various fields, including organic chemistry and pharmacology. Its unique structure, characterized by two double bonds and a branched alkyl chain, contributes to its biological activity. This article explores the biological properties, potential applications, and relevant research findings related to this compound.

- Molecular Formula : C8H14

- Molecular Weight : 110.1968 g/mol

- CAS Registry Number : 59697-92-6

- Structure : The compound features a linear arrangement of carbon atoms with two double bonds located at the first and third positions of the hexadiene chain.

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant properties. Antioxidants are crucial for neutralizing free radicals that can cause oxidative stress in biological systems.

A study demonstrated that compounds containing conjugated double bonds, such as this compound, can effectively scavenge free radicals. The antioxidant activity was assessed using various assays such as DPPH radical scavenging and reducing power assays. Results showed that the compound significantly reduced oxidative stress markers in vitro .

Antimicrobial Activity

The antimicrobial potential of this compound has been explored in various studies. Its efficacy against different bacterial strains was evaluated using the disk diffusion method. The compound demonstrated notable inhibitory effects on both Gram-positive and Gram-negative bacteria.

| Microorganism | Inhibition Zone (mm) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 | |

| Escherichia coli | 12 | |

| Salmonella typhimurium | 10 |

The biological activity of this compound is attributed to its ability to interact with cellular membranes and modulate lipid peroxidation processes. The conjugated diene structure allows for electron delocalization, which enhances its reactivity with free radicals and other reactive species.

Case Study 1: Antioxidant Efficacy in Food Preservation

A recent study investigated the use of this compound as a natural preservative in food products. The compound was added to meat samples to evaluate its effectiveness in prolonging shelf life by reducing lipid oxidation. Results indicated a significant decrease in malondialdehyde (MDA) levels compared to control samples over a storage period of four weeks .

Case Study 2: Antimicrobial Applications in Agriculture

Another study focused on the application of this compound as a biopesticide. Field trials demonstrated its effectiveness in controlling fungal pathogens on crops while exhibiting low toxicity to beneficial insects. This suggests potential for sustainable agricultural practices .

Propiedades

IUPAC Name |

(3E)-5,5-dimethylhexa-1,3-diene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14/c1-5-6-7-8(2,3)4/h5-7H,1H2,2-4H3/b7-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKCQGTKPNABNLF-VOTSOKGWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C=CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)/C=C/C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

110.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36320-14-6, 59697-92-6 | |

| Record name | (E)-1,3-Hexadiene, 5,5-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036320146 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (Z)-5,5-Dimethyl-1,3-hexadiene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059697926 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.